molecular formula C19H11FN2O5 B2872322 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate CAS No. 931954-23-3

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate

Cat. No.: B2872322
CAS No.: 931954-23-3
M. Wt: 366.304
InChI Key: HCHHPLOEYXHOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate” is a complex organic molecule. It contains several functional groups, including a 2-fluorophenyl group, a 1,2,4-oxadiazole ring, and a 2H-chromen-8-yl acetate group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing two carbons, one oxygen atom, and two nitrogen atoms . The 2-fluorophenyl group is a phenyl ring with a fluorine atom at the 2-position . The 2H-chromen-8-yl acetate group is a chromene ring (a three-ring compound consisting of a benzene ring fused to a heterocyclic pyran ring) with an acetate group attached .

Scientific Research Applications

Antimicrobial Properties

A study highlights the antimicrobial properties of 1,3,4-oxadiazole derivatives, emphasizing the role of fluorine atoms in enhancing these properties. The research reveals that compounds with a higher number of fluorine atoms exhibit potent antimicrobial activity against various bacterial and fungal strains (Parikh & Joshi, 2014).

Cytotoxic Effects

Research on novel derivatives of 1,3,4-oxadiazole compounds, including those with fluorine substituents, demonstrates their cytotoxicity on human carcinoma cell lines. This indicates potential applications in cancer research and therapy (Adimule et al., 2014).

Fluorescence Sensing

A study on thiophene substituted 1,3,4-oxadiazole derivatives, which are structurally related, indicates their potential in fluorescence quenching and aniline sensing. This suggests applications in chemical sensing and detection technologies (Naik et al., 2018).

Crystal Structure and Biological Activity

Another research focused on the crystal structure of similar compounds and their biological activities, such as antibacterial, antioxidant, and anti-TB effects. This underscores the multifaceted applications of these compounds in various scientific domains (Mamatha S.V et al., 2019).

Polymorphism and Anticancer Activity

The study of polymorphism in 1,3,4-oxadiazole derivatives with potential anticancer activity sheds light on the structural versatility of these compounds and their implications in medicinal chemistry (Shishkina et al., 2019).

Fluorescent Chemosensor

A 1,3,4-oxadiazole-based fluorescent chemosensor, designed for metal ion detection in aqueous solutions and living cells, illustrates the utility of such compounds in biological and environmental sensing (Zhou et al., 2012).

Antibacterial and Antifungal Activity

The synthesis of coumarinyl 1,3,4-oxadiazoles and their evaluation for antibacterial, antifungal, and antioxidant activities highlight the pharmaceutical potential of these compounds (Molnar et al., 2018).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential therapeutic applications. Given the broad range of biological activities associated with the 1,2,4-oxadiazole ring, this compound could be a promising candidate for drug development .

Properties

IUPAC Name

[3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11FN2O5/c1-10(23)25-15-8-4-5-11-9-13(19(24)26-16(11)15)18-21-17(22-27-18)12-6-2-3-7-14(12)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHHPLOEYXHOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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